molecular formula C20H12I2O2 B6593535 (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol CAS No. 615247-86-4

(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B6593535
CAS No.: 615247-86-4
M. Wt: 538.1 g/mol
InChI Key: AGYZAQQARDBULW-UHFFFAOYSA-N
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Description

(S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol is a chiral organic compound that belongs to the binaphthalene family. This compound is characterized by the presence of two iodine atoms and two hydroxyl groups attached to the binaphthalene core. The chirality of this compound makes it an important molecule in asymmetric synthesis and chiral recognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol typically involves the iodination of (S)-1,1’-binaphthalene-2,2’-diol. One common method is the reaction of (S)-1,1’-binaphthalene-2,2’-diol with iodine and a suitable oxidizing agent, such as sodium periodate, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of (S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include column chromatography and crystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its chiral centers and functional groups. The hydroxyl groups can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions enable the compound to act as a chiral ligand or catalyst in various chemical reactions. The pathways involved include the activation of substrates through coordination to metal centers and the induction of chirality in the reaction products .

Comparison with Similar Compounds

Similar Compounds

    (S)-1,1’-Binaphthalene-2,2’-diol: Lacks the iodine atoms but shares the binaphthalene core and hydroxyl groups.

    2,2’-Diiodo-1,1’-binaphthalene: Similar structure but without the hydroxyl groups.

    BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthalene): A chiral diphosphine ligand widely used in asymmetric synthesis.

Uniqueness

(S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol is unique due to the presence of both iodine atoms and hydroxyl groups, which provide a combination of reactivity and chirality. This makes it a versatile compound for various applications in asymmetric synthesis, chiral recognition, and material science .

Properties

IUPAC Name

1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYZAQQARDBULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 2
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 3
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 4
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 5
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 6
Reactant of Route 6
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol

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